

Application Note: Quantitative Analysis of Metenkephalin in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Metenkefalin

Cat. No.: B1516754

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Introduction

Metenkephalin, an endogenous opioid pentapeptide, plays a crucial role as a neuromodulator and neurotransmitter in the central nervous system. It is a primary ligand for the δ -opioid receptors and to a lesser extent, the μ -opioid receptors. Its involvement in pain perception, emotional regulation, and immune function makes it a significant biomarker in various physiological and pathological states. Accurate and precise quantification of metenkephalin in human plasma is essential for pharmacokinetic studies, drug development, and clinical research. This application note details a robust and sensitive method for the quantitative analysis of metenkephalin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol outlines the procedure for the extraction of metenkephalin from human plasma via protein precipitation.

- Materials:
 - Human plasma (collected in K2EDTA tubes)

- Metenkephalin certified reference standard
- Metenkephalin-d5 stable isotope-labeled internal standard (IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Microcentrifuge tubes (1.5 mL)
- Pipettes and tips
- Vortex mixer
- Microcentrifuge
- Procedure:
 - Thaw frozen human plasma samples on ice.
 - Prepare calibration standards and quality control (QC) samples by spiking known concentrations of metenkephalin into blank human plasma.
 - In a 1.5 mL microcentrifuge tube, add 100 μ L of plasma sample, calibration standard, or QC.
 - Add 20 μ L of internal standard working solution (containing Metenkephalin-d5) to each tube, except for the blank samples.
 - To precipitate proteins, add 300 μ L of ice-cold acetonitrile to each tube.
 - Vortex mix the samples for 1 minute.
 - Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

- Carefully transfer the supernatant to a clean microcentrifuge tube or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
- Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Vortex mix for 30 seconds and centrifuge at 14,000 rpm for 5 minutes at 4°C.
- Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

- Instrumentation:
 - UHPLC system
 - Triple quadrupole mass spectrometer
- Liquid Chromatography (LC) Conditions:
 - Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 µL
 - Column Temperature: 40°C
 - Gradient:

Time (min)	%B
0.0	5
1.0	5
5.0	95
6.0	95
6.1	5

| 8.0 | 5 |

- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Metenkephalin (Quantifier)	574.25	397.34
Metenkephalin (Qualifier)	574.25	277.98

| Metenkephalin-d5 (IS) | 579.25 | 402.34 |

- Note: Collision energy and other compound-specific parameters should be optimized for the specific instrument used.

Data Presentation

The following tables summarize the validation parameters for the quantitative analysis of metenkephalin in human plasma, established in accordance with FDA guidelines for bioanalytical method validation.

Table 1: Calibration Curve Linearity

Parameter	Result
Calibration Range	10 - 2000 pg/mL
Regression Model	Linear, 1/x ² weighting
Correlation Coefficient (r ²)	> 0.995

Table 2: Accuracy and Precision (Intra- and Inter-Assay)

QC Level	Nominal Conc. (pg/mL)	Intra-Assay Precision (%CV)	Intra-Assay Accuracy (%)	Inter-Assay Precision (%CV)	Inter-Assay Accuracy (%)
LLOQ	10	≤ 20	80 - 120	≤ 20	80 - 120
Low	30	≤ 15	85 - 115	≤ 15	85 - 115
Mid	300	≤ 15	85 - 115	≤ 15	85 - 115
High	1500	≤ 15	85 - 115	≤ 15	85 - 115

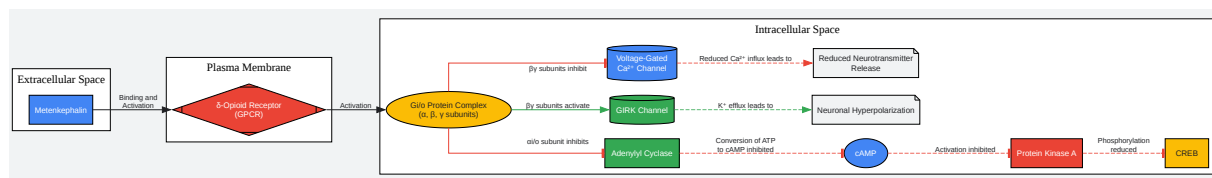
Table 3: Recovery and Matrix Effect

QC Level	Nominal Conc. (pg/mL)	Extraction Recovery (%)	Matrix Effect (%)
Low	30	Consistent and reproducible	Within acceptable limits
High	1500	Consistent and reproducible	Within acceptable limits

Table 4: Stability

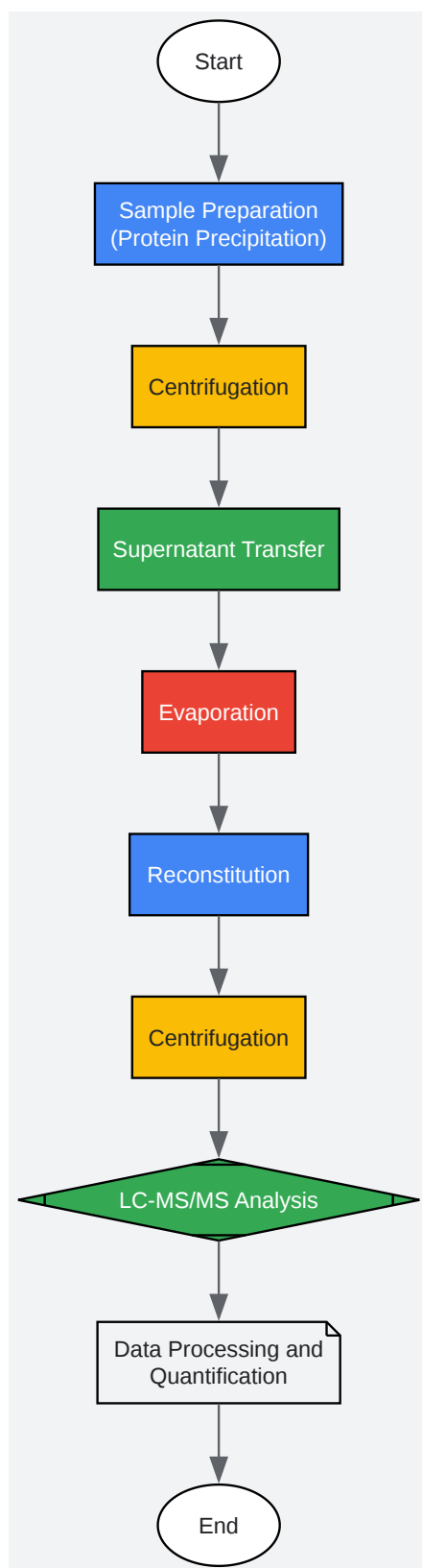
Stability Condition	Duration	Result
Bench-top (Room Temp)	4 hours	Stable
Freeze-Thaw	3 cycles	Stable
Long-term (-80°C)	30 days	Stable

Mandatory Visualization



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Caption: Metenkephalin signaling pathway via the δ -opioid receptor.



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Caption: Experimental workflow for metenkephalin analysis.

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